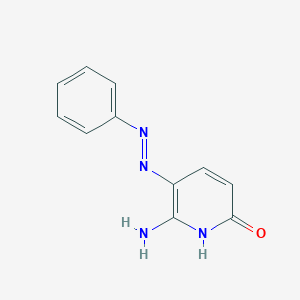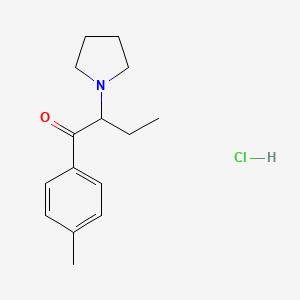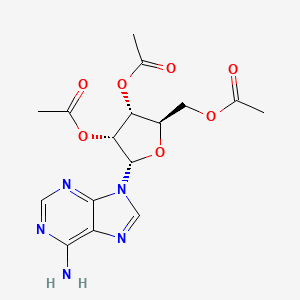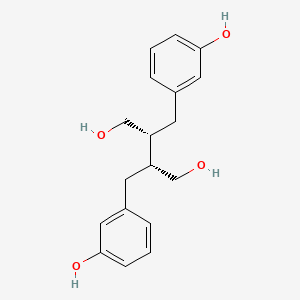
(R)-Rutheniumdiacetate-(DM-SEGPHOS)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Rutheniumdiacetate-(DM-SEGPHOS), also known as (R)-Rutheniumdiacetate-(DM-SEGPHOS), is a useful research compound. Its molecular formula is C50H52O8P2Ru+2 and its molecular weight is 944.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Rutheniumdiacetate-(DM-SEGPHOS) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Rutheniumdiacetate-(DM-SEGPHOS) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
Ruthenium complexes modified by (R)-SEGPHOS or (R)-DM-SEGPHOS are pivotal in the diastereo- and enantioselective synthesis of organic compounds. Zbieg et al. (2011) demonstrated the ruthenium-catalyzed hydrohydroxyalkylation of 2-silyl-butadienes, facilitating the synthesis of polyketide natural product analogs with high levels of diastereoselectivity and enantioselectivity (Zbieg, Moran, & Krische, 2011). Similarly, McInturff, Yamaguchi, and Krische (2012) reported on the chiral-anion-dependent inversion of selectivity in carbonyl crotylation, showcasing the flexibility of ruthenium catalysis in organic transformations (McInturff, Yamaguchi, & Krische, 2012).
Enantioselective Synthesis and Hydrogenation
The enantioselective synthesis of chiral compounds is another notable application. Jarava-Barrera et al. (2015) highlighted the efficiency of DM-Segphos copper(I) complexes in the borylation of para-quinone methides, enabling access to chiral monobenzylic and dibenzylic boronic esters (Jarava-Barrera, Parra, López, Cruz-Acosta, Collado-Sanz, Cárdenas, & Tortosa, 2015). Arai, Saruwatari, Isobe, and Ohkuma (2013) developed a ruthenabicyclic complex for the hydrogenation of quinoxalines and benzoxazines, achieving high enantiomeric excesses (Arai, Saruwatari, Isobe, & Ohkuma, 2013).
Material Science and Analytical Applications
In the realm of material science and analytical chemistry, ruthenium complexes find applications in photophysics, electrocatalysis, and spectroscopic analysis. Campagna et al. (2007) discussed the photochemical properties of Ru(II) polypyridine complexes, highlighting their potential in light harvesting and photocatalytic processes (Campagna, Puntoriero, Nastasi, Bergamini, & Balzani, 2007). Jung et al. (2013) explored ruthenium-based nanomaterials on reduced graphene oxide as efficient electrocatalysts for lithium-air batteries (Jung, Jeong, Park, Sun, Scrosati, & Lee, 2013).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (R)-Rutheniumdiacetate-(DM-SEGPHOS) can be achieved through a series of reactions involving the coordination of ruthenium with acetate ligands and the chiral ligand DM-SEGPHOS.", "Starting Materials": [ "Ruthenium trichloride hydrate", "Sodium acetate", "DM-SEGPHOS", "Methanol", "Chloroform" ], "Reaction": [ "1. Dissolve ruthenium trichloride hydrate in methanol to form a solution.", "2. Add sodium acetate to the solution and stir for several hours to form (R)-Rutheniumdiacetate.", "3. Dissolve DM-SEGPHOS in chloroform to form a solution.", "4. Add (R)-Rutheniumdiacetate to the DM-SEGPHOS solution and stir for several hours to form (R)-Rutheniumdiacetate-(DM-SEGPHOS).", "5. Purify the product through column chromatography or recrystallization." ] } | |
Numéro CAS |
944450-49-1 |
Formule moléculaire |
C50H52O8P2Ru+2 |
Poids moléculaire |
944.0 g/mol |
Nom IUPAC |
[4-[5-bis(3,5-dimethylphenyl)phosphaniumyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4);/q;;;+2 |
Clé InChI |
ACKYBTAGKAINOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] |
SMILES canonique |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)[O-].CC(=O)[O-].[Ru+2] |
Synonymes |
(OC-6-22)-Bis(acetato-κO,κO’)[1,1’-(4R)-[4,4’-bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]ruthenium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












